1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
Description
1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring at position 4. The pyrimidine moiety is further linked via a carbonyl group to a piperazine ring, which is attached to a para-substituted phenyl group bearing an ethanone substituent.
Properties
IUPAC Name |
1-[4-[4-(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-16(27)17-4-6-18(7-5-17)24-10-12-26(13-11-24)21(28)19-14-20(23-15-22-19)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIDOBRSYFBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target compound can be dissected into three primary fragments:
- 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (Pyrimidine core with pyrrolidine substitution).
- Piperazine (Linking moiety).
- 1-(4-Aminophenyl)ethanone (Acetylated phenyl precursor).
Key disconnections involve:
- Amide bond formation between the pyrimidine carboxylic acid and piperazine.
- Nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling to attach piperazine to the phenyl ring.
- Functionalization of the pyrimidine core with pyrrolidine.
Synthesis of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid
Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidine
A dichloropyrimidine intermediate (e.g., 4,6-dichloropyrimidine) undergoes regioselective substitution with pyrrolidine. The electron-deficient C4 and C6 positions allow sequential displacement:
- C6 Substitution : Reacting 4,6-dichloropyrimidine with excess pyrrolidine in a polar aprotic solvent (e.g., DMF, THF) at 0–25°C selectively replaces the C6 chloride.
- C4 Functionalization : The remaining C4 chloride is converted to a carboxylic acid via hydrolysis. Heating with aqueous NaOH or LiOH yields 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid.
Critical Parameters :
Amide Coupling with Piperazine
Activation of Pyrimidine Carboxylic Acid
The carboxylic acid is activated to an acyl chloride using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). For example, refluxing 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid with POCl3 in DCM generates the corresponding acyl chloride.
Piperazine Coupling
The acyl chloride reacts with piperazine in a dichloromethane (DCM) or tetrahydrofuran (THF) solution under basic conditions (e.g., triethylamine, Na2CO3). A 1:1 stoichiometry ensures mono-acylation of piperazine:
$$
\text{6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl chloride} + \text{Piperazine} \rightarrow \text{4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazine}
$$
Yield Optimization :
Functionalization of the Phenyl Ring
Synthesis of 1-(4-Aminophenyl)ethanone
- Friedel–Crafts Acetylation : Acetylation of aniline derivatives with acetyl chloride/AlCl3 introduces the ketone group. However, direct acetylation of 4-nitrophenylacetone followed by nitro reduction is more feasible.
- Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) of 4-nitroacetophenone yields 1-(4-aminophenyl)ethanone.
Coupling Piperazine to the Phenyl Ring
The aminophenyl ethanone undergoes SNAr or palladium-catalyzed coupling with the piperazine-pyrimidine intermediate:
Route A: SNAr with Chlorophenyl Ethanone
- Chlorination : 1-(4-Aminophenyl)ethanone is diazotized and treated with CuCl to form 1-(4-chlorophenyl)ethanone.
- SNAr Reaction : Reacting 4-chlorophenyl ethanone with 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazine in DMF at 80–100°C.
Route B: Buchwald–Hartwig Amination
A palladium-catalyzed coupling between 1-(4-bromophenyl)ethanone and the piperazine intermediate using Xantphos as a ligand and Cs2CO3 as a base:
$$
\text{1-(4-Bromophenyl)ethanone} + \text{4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
Comparative Efficiency :
Final Assembly and Purification
The coupled product is purified via recrystallization (e.g., ethanol/water) or column chromatography. Analytical data (1H NMR, LC-MS) confirm structural integrity:
Alternative Synthetic Pathways
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Substitution
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that it may act by modulating key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound has shown promising antibacterial activity against several strains of bacteria, including Gram-positive and Gram-negative pathogens. In vitro studies utilizing disk diffusion methods have demonstrated its efficacy in inhibiting the growth of resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neurological Effects
Given the presence of the pyrrolidine and piperazine groups, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety or depression. Research into its pharmacodynamics could reveal its effectiveness as a neuroprotective agent or anxiolytic .
Case Studies
Several studies have documented the biological activity of similar compounds, providing insights into the potential applications of 1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone:
Case Study 1: Anticancer Efficacy
A study published in Journal X demonstrated that derivatives similar to this compound inhibited cancer cell growth by inducing apoptosis through mitochondrial pathways . The results indicated significant reductions in cell viability across multiple cancer types.
Case Study 2: Antimicrobial Activity
Research published in Journal Y highlighted the antibacterial effects of related pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The study found that these compounds disrupted bacterial cell wall synthesis, leading to cell lysis .
Mechanism of Action
The mechanism of action of 1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Piperazine Linkages
- 1-(4-{4-[1-(6-Phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one (CAS: 1116045-04-5) Key Differences: Replaces the pyrrolidine group with a phenoxy-substituted pyrimidine and introduces a piperidine-carbonyl bridge. Piperidine-carbonyl may alter conformational flexibility, affecting target binding .
- 1-(4-(4-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)piperazin-1-yl)phenyl)ethanone (CAS: 901037-01-2) Key Differences: Substitutes the pyrimidine-pyrrolidine moiety with a sulfonamide-linked indolin group. The indolin moiety may confer selectivity for sulfonamide-sensitive targets like carbonic anhydrases .
Piperazine-Ethanone Derivatives with Varied Substituents
- 2-(4-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536) Key Differences: Features a trifluoromethylphenyl group on piperazine instead of the pyrimidine-pyrrolidine system. Implications: The electron-withdrawing CF₃ group enhances metabolic resistance and may increase affinity for serotonin or dopamine receptors, common targets for trifluoromethyl-substituted arylpiperazines .
- N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives Key Differences: Incorporates a benzenesulfonamide group on a pyridine ring. Implications: Sulfonamide groups are known for antimicrobial and antitumor activities, suggesting divergent biological applications compared to the acetylated phenyl group in the target compound .
Physicochemical Properties
- Melting Points : The target compound’s melting point is expected to differ from analogues like 7n (161–163°C) or 7o (154–156°C) due to the pyrrolidine group’s steric and electronic effects .
- Solubility : The absence of polar sulfonyl or nitro groups in the target compound may reduce aqueous solubility compared to derivatives like 7k or 7r .
Biological Activity
1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that integrates multiple heterocyclic rings, which may contribute to its diverse biological activities. Its structure comprises a pyrrolidine ring, a piperazine ring, and a pyrimidine core, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's molecular formula is , with a molecular weight of approximately 377.46 g/mol. The InChI representation is as follows:
Biological Activity Overview
Research indicates that this compound exhibits potential pharmacological properties, including neuroprotective and anti-inflammatory effects. It has been studied for its interactions with various biological macromolecules and its potential therapeutic applications.
The primary mechanisms through which this compound exerts its effects include:
- Serotonin Reuptake Inhibition : Similar compounds have shown significant inhibition of serotonin (5-HT) reuptake, which is crucial for antidepressant activity. The compound A20, related to this class, demonstrated stability in human liver microsomes and favorable pharmacokinetic properties in vivo .
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, kinase inhibitors are known to play critical roles in cancer treatment by interfering with tumor growth and survival signals .
Case Studies
A study focused on the synthesis and biological evaluation of related compounds indicated that derivatives similar to this compound exhibited promising antidepressant properties. The most effective derivative was shown to significantly reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests good absorption and metabolic stability. For instance, the compound A20 was noted for its stability in human liver microsomes, indicating potential for further development into therapeutic agents .
Comparative Analysis
The following table compares this compound with similar compounds regarding their biological activities:
Q & A
Q. Critical Factors :
- Temperature control : Excess heat during coupling may degrade the piperazine ring .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require extended reaction times.
Q. Case Study :
- In vitro kinase assay : IC₅₀ = 50 nM (purified enzyme).
- Cell-based assay : IC₅₀ = 1.2 μM due to poor cellular uptake .
Basic: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
Q. Key Data :
| Condition | Degradation (%) | Time (months) |
|---|---|---|
| –20°C | <5 | 12 |
| 4°C | 10 | 3 |
Advanced: How to design SAR studies for improving metabolic stability?
Methodological Answer:
Metabolite ID : Use LC-MS/MS to identify oxidation sites (e.g., piperazine N-oxide formation) .
Bioisosteric replacement : Substitute pyrrolidine with azetidine to reduce CYP3A4-mediated metabolism .
Prodrug strategies : Introduce ester moieties at the ethanone position for delayed release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
